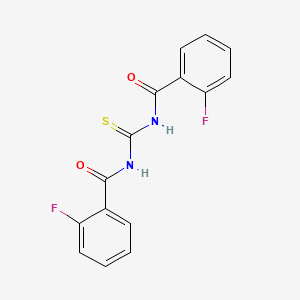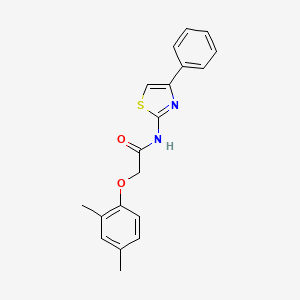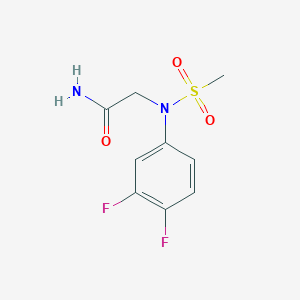
N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DFG-10, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
DFG-10 inhibits the activity of several enzymes, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) proteins. MMPs and ADAM proteins are involved in various cellular processes, including cell migration, invasion, and proliferation. By inhibiting these enzymes, DFG-10 can prevent cancer cell growth, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
DFG-10 has been shown to have several biochemical and physiological effects. In cancer research, DFG-10 can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth. In inflammation research, DFG-10 can reduce the production of pro-inflammatory cytokines and chemokines, and prevent tissue damage. In neurodegenerative disorder research, DFG-10 can protect neurons from oxidative stress and prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFG-10 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting the activity of several enzymes involved in various cellular processes. However, DFG-10 also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on DFG-10. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more effective delivery methods to improve the bioavailability of DFG-10 in vivo. Additionally, further research is needed to determine the safety and efficacy of DFG-10 in human clinical trials. Finally, research is needed to explore the potential therapeutic applications of DFG-10 in other diseases, such as cardiovascular disease and diabetes.
Métodos De Síntesis
DFG-10 can be synthesized through a multistep process involving several chemical reactions. The synthesis begins with the reaction of 3,4-difluoroaniline with methylsulfonyl chloride to form N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)aniline. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide, which is the final product.
Aplicaciones Científicas De Investigación
DFG-10 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, DFG-10 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has shown that DFG-10 can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, DFG-10 has been shown to protect neurons from damage in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(3,4-difluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O3S/c1-17(15,16)13(5-9(12)14)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDOBHBILGFYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)
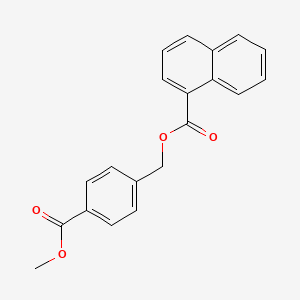

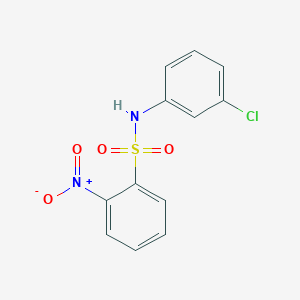
![2-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871139.png)
![11-(4-methyl-1-piperidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5871153.png)

![methyl N-[(4'-methoxy-3-biphenylyl)carbonyl]glycinate](/img/structure/B5871159.png)
![7-(3-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5871160.png)
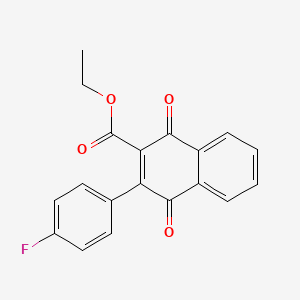
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-4-methylbenzohydrazide](/img/structure/B5871181.png)
